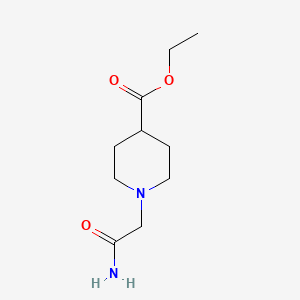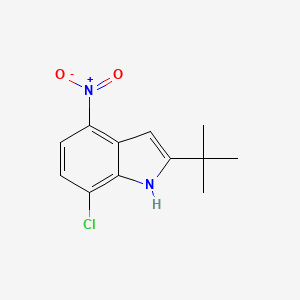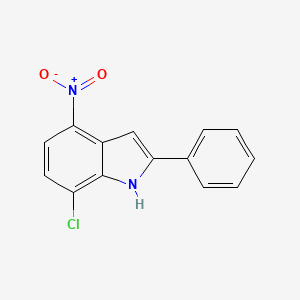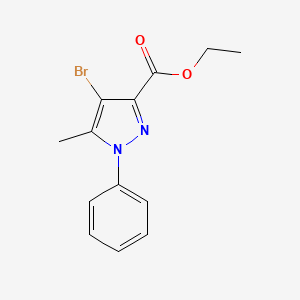
Ethyl 1-(carbamoylmethyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound likely belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring which bears a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound is likely similar to that of Ethyl piperidine-4-carboxylate, which has a molecular formula of C8H15NO2 .Chemical Reactions Analysis
Again, while specific reactions involving “Ethyl 1-(carbamoylmethyl)piperidine-4-carboxylate” are not available, similar compounds like Ethyl 4-piperidinecarboxylate are used as reactants for the synthesis of various compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, Ethyl piperidine-4-carboxylate has a molecular weight of 157.2102 .Scientific Research Applications
Medicine: Synthesis of Quinolin-2(1H)-one Derivatives
Ethyl 1-(carbamoylmethyl)piperidine-4-carboxylate: is utilized in medicinal chemistry for the synthesis of quinolin-2(1H)-one derivatives . These derivatives are important due to their potential pharmacological activities, including anti-inflammatory, antimalarial, and anticancer properties. The compound serves as a building block in the creation of complex molecules that can interact with biological systems to modulate their function.
Agriculture: Development of Milrinone Analogs
In the agricultural sector, this compound is used to develop milrinone analogs . These analogs can be studied for their effects on intracellular calcium increase in cardiac cells, which is crucial for understanding heart muscle contractions. This research can lead to the development of better agrochemicals that target the cardiovascular systems of pests, providing a novel approach to pest control.
Industrial Chemistry: Palladium-Catalyzed α-Arylation
The compound finds application in industrial chemistry as a substrate for palladium-catalyzed α-arylation . This reaction is used to synthesize 4-pyridylpiperidinyl esters, which are valuable intermediates in the production of various industrial chemicals. These esters can be further transformed into compounds with diverse applications, ranging from materials science to pharmaceuticals.
Environmental Research: Enoyl-ACP Reductase Inhibitors
Ethyl 1-(carbamoylmethyl)piperidine-4-carboxylate: is a reactant for the synthesis of piperidine derivatives that act as inhibitors of enoyl-ACP reductase . This enzyme is involved in the fatty acid synthesis pathway of bacteria, and its inhibition can lead to the development of new antibacterial agents. Such research is vital for environmental health, as it can help manage bacterial populations in natural habitats.
Biochemistry: GABAA Receptor Agonists
In biochemistry, the compound is used to create GABAA receptor agonists . These agonists have the potential to modulate neurotransmitter release in the brain, which is essential for treating various neurological disorders. Research in this area can lead to the discovery of new drugs that target GABA receptors, which play a key role in regulating anxiety, sleep, and muscle relaxation.
Material Science: Water-Soluble DNA-Binding Subunits
The compound is also significant in material science for the creation of water-soluble DNA-binding subunits . These subunits are part of analogs of the cytotoxic antibiotic CC-1065 and their prodrugs. They have applications in the design of new materials that can interact with DNA, leading to advancements in gene therapy and molecular diagnostics.
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-(2-amino-2-oxoethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-2-15-10(14)8-3-5-12(6-4-8)7-9(11)13/h8H,2-7H2,1H3,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEAWSKFWLLLRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(carbamoylmethyl)piperidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)

![4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline](/img/structure/B1328681.png)
![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328685.png)
![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328686.png)
